(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one
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Overview
Description
(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a heterocyclic compound that features a fused ring system consisting of an imidazole and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the condensation of an amino acid derivative with a suitable aldehyde, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted imidazo[1,5-a]pyrazine derivatives.
Scientific Research Applications
(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of (S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target system.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Features a pyrimidine ring fused with an imidazole ring.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused with a pyrimidine ring.
Uniqueness
(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
(8aS)-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-3-one |
InChI |
InChI=1S/C6H11N3O/c10-6-8-4-5-3-7-1-2-9(5)6/h5,7H,1-4H2,(H,8,10)/t5-/m0/s1 |
InChI Key |
RTGLANPQFMENLF-YFKPBYRVSA-N |
Isomeric SMILES |
C1CN2[C@@H](CN1)CNC2=O |
Canonical SMILES |
C1CN2C(CN1)CNC2=O |
Origin of Product |
United States |
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